REACTION_CXSMILES
|
[CH2:1]([O:5][CH2:6][C:7]1[C:12]([N+:13]([O-:15])=[O:14])=[CH:11][CH:10]=[CH:9][C:8]=1Br)/[CH:2]=[CH:3]/[CH3:4].CC1C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>CC(O)=O.CC(O)=O.[Pd]>[CH:3]([CH:2]1[C:8]2[C:7](=[C:12]([N+:13]([O-:15])=[O:14])[CH:11]=[CH:10][CH:9]=2)[CH2:6][O:5][CH2:1]1)=[CH2:4] |f:2.3.4|
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)OCC1=C(C=CC=C1[N+](=O)[O-])Br
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Name
|
|
Quantity
|
196 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1)P(C2=C(C=CC=C2)C)C3=C(C=CC=C3)C
|
Name
|
TEA
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
CC(=O)O.CC(=O)O.[Pd]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 h
|
Duration
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16 h
|
Type
|
CONCENTRATION
|
Details
|
Then the mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the mixture was partitioned between water and EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with HCl (1N) and brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified with silica gel cloumn chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1COCC2=C(C=CC=C12)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |